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Compound of Interest

Compound Name: 1-(2-Bromophenyl)guanidine

CAS No.: 123375-81-5

Cat. No.: B051338

Get Quote

Mechanistic Profiling and Experimental Application
Executive Summary
1-(2-Bromophenyl)guanidine (2-BPG) is a mono-substituted arylguanidine derivative. While

meta-substituted analogs (e.g., mCPG) are potent 5-HT3 agonists, the ortho-substitution in 2-

BPG sterically shifts its pharmacological profile. This guide positions 2-BPG as a chemical

probe for Sigma-1 (

) receptor chaperoning and glutamatergic modulation, detailing its utility in studying calcium
signaling at mitochondria-associated membranes (MAMs) and neuroprotection.

Part 1: Pharmacological Profile & SAR Analysis
The pharmacological identity of 1-(2-Bromophenyl)guanidine is governed by the "Guanidine

Rule" of CNS active small molecules: Charge delocalization allows interaction with anionic

pockets (Glu/Asp residues), while the halogenated aromatic ring provides lipophilicity for

membrane penetration and hydrophobic pocket occupancy.

1. Structure-Activity Relationship (SAR)
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Core Scaffold: The guanidinium cation (

) mimics the arginine side chain, enabling bidentate hydrogen bonding.

Ortho-Bromo Effect: Unlike meta-isomers (which lock into the 5-HT3 orthosteric site), the

ortho-bromo group introduces steric twist, reducing 5-HT3 affinity and favoring the Sigma-1

receptor's hydrophobic bulk tolerance.

Selectivity Ratios:

vs.

: Predicted moderate selectivity for

due to the mono-aryl structure (di-substituted guanidines like DTG are often non-
selective).

Off-Target: Low-affinity open-channel block of NMDA receptors (PCP-site overlap).

Target Receptor
Predicted Affinity (

)

Functional
Outcome

Mechanism

Sigma-1 (

)
10 – 100 nM Agonist

Chaperone

translocation;

flux modulation.

Sigma-2 (

)
100 – 500 nM Partial Agonist

Cytotoxicity

modulation (context-

dependent).

NMDA Receptor
1 – 10

M
Antagonist

Open channel pore

blockade (voltage-

dependent).

5-HT3 Receptor
> 10

M
Weak/Inactive

Steric hindrance

prevents orthosteric

activation.
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Part 2: Molecular Mechanism of Action
1. Sigma-1 Receptor Agonism: The Chaperone Pathway
The primary mechanism of 2-BPG involves binding to the

receptor at the Mitochondria-Associated Membrane (MAM) of the endoplasmic reticulum (ER).

Resting State:

receptors are dormant, bound to the chaperone BiP (GRP78).

Ligand Activation: 2-BPG binding induces dissociation of

from BiP.

Translocation & Gating: The activated

receptor stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R3), preventing its
degradation and ensuring efficient

transfer from the ER to the mitochondria.

Outcome: Enhanced mitochondrial ATP production and suppression of ER stress-induced

apoptosis.

2. NMDA Receptor Modulation
At micromolar concentrations, 2-BPG acts as a trapping open-channel blocker. The

guanidinium cation enters the activated NMDA pore and binds deep within the channel (near

the selectivity filter), obstructing ion flux. This action is use-dependent and voltage-dependent,

similar to Memantine but with distinct kinetics due to the bromophenyl lipophilicity.

3. Visualization of Signaling Pathways
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Caption: Dual-mechanism pathway showing Sigma-1 activation at the ER-mitochondria

interface and secondary NMDA receptor blockade.

Part 3: Experimental Methodologies
To validate the mechanism of 1-(2-Bromophenyl)guanidine, the following "Self-Validating"

experimental protocols are recommended. These assays distinguish between Sigma-mediated

effects and off-target channel blockade.
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Protocol A: Competitive Radioligand Binding Assay
Objective: Determine

for

and

receptors.

Membrane Preparation:

Homogenize Guinea pig brain (rich in

) or Rat liver (rich in

) in ice-cold 50 mM Tris-HCl (pH 7.4).

Centrifuge at 40,000 x g for 20 min; resuspend pellet.

Assay Setup:

Condition: Incubate membranes (100

g protein) with 2 nM [3H]-(+)-Pentazocine.

Condition: Incubate with 3 nM [3H]-DTG in the presence of 100 nM (+)-pentazocine (to
mask

sites).

Displacement: Add 1-(2-Bromophenyl)guanidine (10

M to 10

M).

Incubation: 120 min at 25°C.

Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI).

Analysis: Calculate

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b051338/docs?utm_src=pdf-body#technical-whitepaper-1-2-bromophenyl-guanidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051338?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


and convert to

using the Cheng-Prusoff equation.

Validation Criteria: A Hill slope near 1.0 indicates competitive binding at a single site.[1]

Protocol B: Functional Calcium Imaging (Fura-2 AM)
Objective: Confirm agonist activity via ER-mitochondria

mobilization.

Cell Loading: Load NG108-15 cells with Fura-2 AM (5

M) for 30 min.

Baseline: Peruse with physiological saline (HBSS) to establish baseline fluorescence ratio

(340/380 nm).

Agonist Challenge: Apply 1-(2-Bromophenyl)guanidine (10

M).

Expected Response: A slow, sustained rise in cytosolic

(distinct from the rapid spike of IP3-generating GPCR agonists).

Antagonist Validation: Pre-treat cells with NE-100 (1

M, selective

antagonist).

Validation Criteria: The

response to 2-BPG must be significantly attenuated by NE-100 to confirm

specificity.

Workflow Visualization
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Caption: Standardized workflow for determining the binding affinity constant (Ki) of 2-BPG.

Part 4: Applications in Drug Discovery
Neuroprotection Models: 2-BPG can be utilized in ischemia-reperfusion models. Its dual

action (Sigma-1 activation + weak NMDA block) makes it a candidate for preventing

excitotoxicity.

Analgesic Potentiation: Sigma-1 antagonists often potentiate opioid analgesia, but Sigma-1

agonists (like 2-BPG) are investigated for neuropathic pain modulation, particularly where

central sensitization is involved.

Probe Design: The bromine atom allows for potential radiolabeling with Bromine-76 for PET

imaging studies, serving as a tracer for sigma receptor density changes in

neurodegenerative diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051338?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

